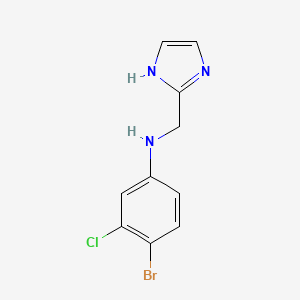

4-bromo-3-chloro-N-(1H-imidazol-2-ylmethyl)aniline

説明

Synthesis Analysis

The synthesis of imidazoles, including this compound, has seen recent advances. Imidazoles are key components in functional molecules used across various applications. The regiocontrolled synthesis of substituted imidazoles has been a focus, emphasizing the bonds formed during imidazole formation. These methodologies consider functional group compatibility, substitution patterns, and reaction mechanisms .

Molecular Structure Analysis

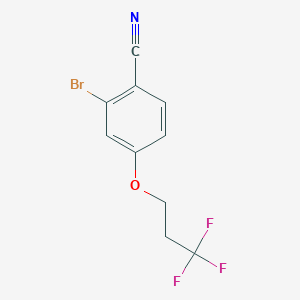

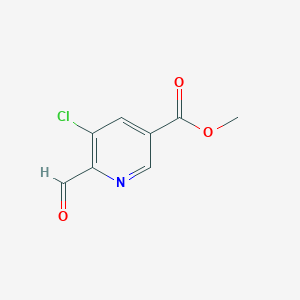

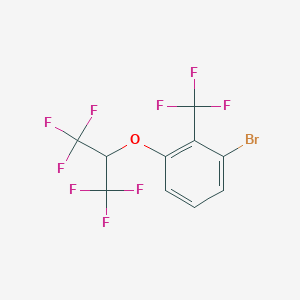

The molecular structure of 4-bromo-3-chloro-N-(1H-imidazol-2-ylmethyl)aniline consists of an imidazole ring with bromine and chlorine substituents. The compound crystallizes in the monoclinic space group P2₁/c . The chemical structure is as follows:

Chemical Reactions Analysis

While specific reactions involving this compound may vary, imidazoles are versatile and participate in various synthetic pathways. For instance, N-methylimidazole serves as a catalyst for aza-Michael reactions, leading to N-heterocyclic derivatives .

科学的研究の応用

-

Synthesis of Anilines

- Anilines are a class of compounds to which “4-bromo-3-chloro-N-(1H-imidazol-2-ylmethyl)aniline” belongs .

- They are used in a wide range of chemical reactions, including the synthesis of pharmaceuticals and dyes .

- The methods of application often involve nucleophilic substitution reactions, among others .

- The outcomes of these reactions can vary widely depending on the specific reactants and conditions used .

-

3-(Bromoacetyl)coumarins

- While not directly related to “4-bromo-3-chloro-N-(1H-imidazol-2-ylmethyl)aniline”, 3-(bromoacetyl)coumarins are another class of brominated compounds with a wide range of applications .

- They are used as building blocks in the preparation of polyfunctionalized heterocyclic systems and other industrially significant scaffolds .

- The methods of application involve various synthetic routes, including reactions with thiophenes, imidazoles, pyrazoles, thiazoles, triazoles, pyrans, pyridines, thiadiazins, and other heterocyclic systems .

- The outcomes of these reactions include the synthesis of various bioactive compounds and potential drug candidates .

-

4-Bromoaniline

- 4-Bromoaniline, a compound similar to “4-bromo-3-chloro-N-(1H-imidazol-2-ylmethyl)aniline”, is used as a starting material for the preparation of Sharpless asymmetric ligands for dihydroxylation of alkenes .

- The methods of application involve various synthetic routes, often involving palladium-catalyzed reactions .

- The outcomes of these reactions include the synthesis of various ligands used in asymmetric synthesis .

-

Synthesis of 4-Bromoaniline

- The synthesis of 4-Bromoaniline involves N-TBS protection to shield the aniline nitrogen, using mild conditions and eco-friendly 2-MeTHF solvent .

- This protected form is useful in Heck cross-coupling reactions, catalyzed by Pd nanocrystals on COFs, to form C-C bonds efficiently .

- Additionally, 4-Bromoaniline acts as an aromatic amine in Mannich reactions, enabling the introduction of bromine into β-amino ketones for further chemical modifications .

- These processes are significant in producing pharmaceuticals and complex organic molecules, with 4-Bromoaniline being a versatile intermediate for various synthetic applications .

-

Synthesis of 4-bromo-4’chloro benzylidene aniline

- While not directly related to “4-bromo-3-chloro-N-(1H-imidazol-2-ylmethyl)aniline”, 4-bromo-4’chloro benzylidene aniline is another brominated aniline compound .

- It is a third order non linear optical material .

- The synthesis, growth and characterization of this compound could be of interest in the field of materials science .

-

Synthesis of 4-Bromoaniline

- The synthesis of 4-Bromoaniline involves N-TBS protection to shield the aniline nitrogen, using mild conditions and eco-friendly 2-MeTHF solvent .

- This protected form is useful in Heck cross-coupling reactions, catalyzed by Pd nanocrystals on COFs, to form C-C bonds efficiently .

- Additionally, 4-Bromoaniline acts as an aromatic amine in Mannich reactions, enabling the introduction of bromine into β-amino ketones for further chemical modifications .

- These processes are significant in producing pharmaceuticals and complex organic molecules, with 4-Bromoaniline being a versatile intermediate for various synthetic applications .

-

Synthesis of 4-bromo-4’chloro benzylidene aniline

- While not directly related to “4-bromo-3-chloro-N-(1H-imidazol-2-ylmethyl)aniline”, 4-bromo-4’chloro benzylidene aniline is another brominated aniline compound .

- It is a third order non linear optical material .

- The synthesis, growth and characterization of this compound could be of interest in the field of materials science .

特性

IUPAC Name |

4-bromo-3-chloro-N-(1H-imidazol-2-ylmethyl)aniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9BrClN3/c11-8-2-1-7(5-9(8)12)15-6-10-13-3-4-14-10/h1-5,15H,6H2,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VWEFKJIXZSFBPM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1NCC2=NC=CN2)Cl)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9BrClN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

286.55 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-bromo-3-chloro-N-(1H-imidazol-2-ylmethyl)aniline | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Pyrido[2,3-f]quinoxaline-9-carbaldehyde](/img/structure/B1445853.png)

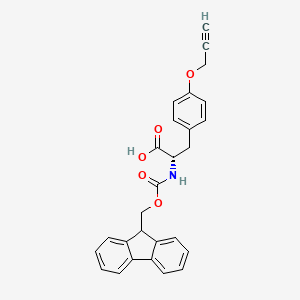

![tert-butyl N-[3-(2-aminoethoxy)propyl]carbamate](/img/structure/B1445860.png)

![5-Oxa-2-aza-spiro[3.4]octane hemioxalate](/img/structure/B1445863.png)

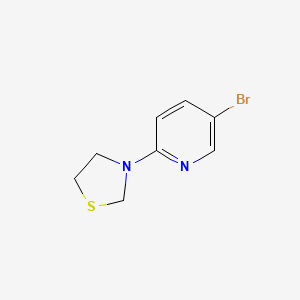

![tert-Butyl 1,7-diazaspiro[3.5]nonane-7-carboxylate oxalate](/img/structure/B1445869.png)